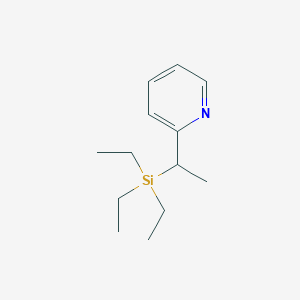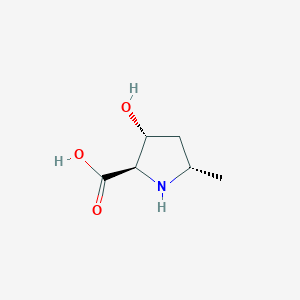
1-Pappea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pappea is a natural product isolated from the Pappea capensis plant, which is commonly found in South Africa. Pappea has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of Pappea is not fully understood. However, it has been suggested that Pappea exerts its biological activities through the modulation of various signaling pathways. For example, Pappea has been found to inhibit the NF-κB pathway, which is involved in inflammation. Pappea has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Pappea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. Pappea has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Pappea has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pappea in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Pappea has been found to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using Pappea in lab experiments is that it can be difficult to obtain pure Pappea from the plant extract, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for Pappea research. One area of interest is the development of Pappea-based therapeutics for inflammatory diseases such as arthritis. Another area of interest is the development of Pappea-based anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of Pappea and to identify its molecular targets.
Méthodes De Synthèse
Pappea can be extracted from the roots, stems, and leaves of the Pappea capensis plant. The extraction process involves the use of solvents such as ethanol or methanol. The extract is then subjected to various purification techniques such as chromatography to obtain pure Pappea.
Applications De Recherche Scientifique
Pappea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Pappea has also been shown to possess antioxidant properties, which can protect against oxidative stress and prevent cellular damage. Additionally, Pappea has been found to have anticancer properties, making it a potential treatment for cancer.
Propriétés
Numéro CAS |
119904-39-1 |
|---|---|
Nom du produit |
1-Pappea |
Formule moléculaire |
C41H74NO7P |
Poids moléculaire |
724 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
Clé InChI |
UUYSKERSKRMYME-HSHOETESSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonymes |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
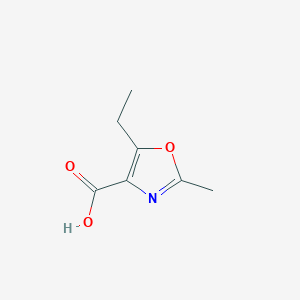

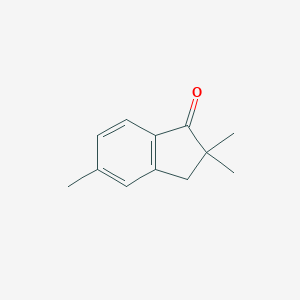
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)

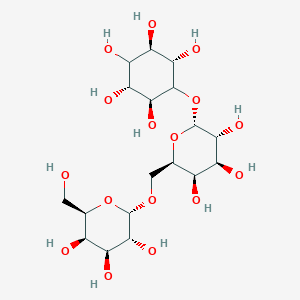

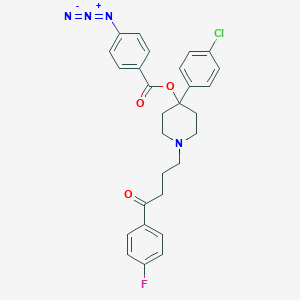
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)

